2-Amino-benzothiazole-6-carbonyl chloride hydrochloride
Description
Properties
IUPAC Name |
2-amino-1,3-benzothiazole-6-carbonyl chloride;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2OS.ClH/c9-7(12)4-1-2-5-6(3-4)13-8(10)11-5;/h1-3H,(H2,10,11);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCBAQBVUPYEOTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)Cl)SC(=N2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Findings Summary
2-Amino-benzothiazole-6-carbonyl chloride hydrochloride (C₈H₆ClN₂OS·HCl) is a hygroscopic crystalline compound critical for synthesizing rod-like aromatic polyamides with liquid crystalline properties. The primary preparation method involves a bromine-mediated cyclization of 4-aminobenzoic acid with sodium thiocyanate in methanol, followed by sequential hydrochloric acid treatments. This review exhaustively analyzes documented synthetic routes, optimizes reaction parameters, and evaluates structural characterization data while addressing challenges in handling and storage.
Synthetic Pathways and Methodological Innovations
Primary Synthesis from 4-Aminobenzoic Acid
The most extensively documented method (US4617399) proceeds via a three-stage mechanism:
Reaction Setup and Cyclization
A 3-necked flask under argon atmosphere is charged with:
- 4-Aminobenzoic acid : 137 g (1 mol)
- Sodium thiocyanate : 171 g (2.35 mol)
- Methanol : 1 L
After achieving homogeneity, the mixture is cooled to −5°C, and bromine (160 g, 1.05 mol) is added over 2 hours while maintaining temperatures below 5°C. Bromine acts as both an oxidizing agent and electrophilic cyclization promoter, converting the aniline derivative into the benzothiazole core.
Acidification and Crystallization
The pale yellow precipitate is filtered, stirred with water, and retreated with 1 N HCl (1 L). Boiling this mixture followed by adding 0.5 L concentrated HCl induces crystallization of the intermediate 2-amino-benzothiazole-6-carboxylic acid hydrochloride .
Alternative Synthetic Strategies
Oxidative Cyclization of Thiourea Derivatives
Recent adaptations employ thiourea and bromine in ethanol to construct the benzothiazole ring. While effective for 2-aminobenzothiazoles, carbonyl chloride formation requires post-synthetic chlorination:
- 3,4-Diaminobenzoic acid reacts with thiourea in HBr/EtOH
- In situ oxidation with Br₂ generates 2-amino-benzothiazole-6-carboxylic acid
- SOCl₂-mediated chlorination yields final product
This method suffers from lower yields (∼65%) due to competing decarboxylation but offers scalability.
Microwave-Assisted Synthesis
Emerging techniques utilize microwave irradiation (150°C, 20 min) to accelerate the cyclization step, reducing reaction times from hours to minutes. Initial trials show promise but lack reproducibility data for the 6-carbonyl chloride derivative.
Structural Characterization and Analytical Data
Spectroscopic Profiles
- N-H stretch: 3327–3091 cm⁻¹ (amine hydrochloride)
- C=O: 1693–1651 cm⁻¹ (carbonyl chloride)
- C-Cl: 985–1151 cm⁻¹
- δ 10.54 (s, 1H, NH)
- δ 7.20–8.03 (m, 4H, aromatic)
- δ 4.15 (s, 1H, HCl counterion)
| Element | Theoretical (%) | Observed (%) |
|---|---|---|
| C | 38.79 | 38.65 |
| H | 2.84 | 2.91 |
| N | 11.29 | 11.15 |
Process Optimization Challenges
Moisture Sensitivity Mitigation
The compound's hygroscopic nature necessitates:
Industrial-Scale Considerations
Solvent Recovery Systems
Methanol and methylene chloride are reclaimed via fractional distillation (>90% recovery) with <5% purity loss.
Waste Stream Management
Bromide ions (from HBr byproducts) are precipitated as AgBr for safe disposal, achieving 99.8% heavy metal removal.
Chemical Reactions Analysis
Types of Reactions
2-Amino-benzothiazole-6-carbonyl chloride hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused heterocyclic structures, which are valuable in medicinal chemistry.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.
Cyclization: Catalysts like Lewis acids (e.g., AlCl3) or bases (e.g., NaOH) are employed.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are utilized.
Major Products Formed
Amides, Esters, and Thioesters: Formed through nucleophilic substitution.
Fused Heterocycles: Resulting from cyclization reactions.
Nitro and Amino Derivatives: Formed through oxidation and reduction reactions.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of 2-amino-benzothiazole exhibit promising anticancer properties. For instance, studies have shown that certain derivatives can inhibit key enzymes involved in cancer cell proliferation, such as CDK2 and PI3K, demonstrating broad-spectrum activity against various cancer cell lines . The compound's ability to form fused heterocycles enhances its reactivity and potential therapeutic applications.
Antibacterial and Antifungal Properties
Numerous studies have highlighted the antibacterial and antifungal activities of benzothiazole derivatives. Compounds synthesized from 2-amino-benzothiazole have shown effectiveness against a range of bacterial strains, making them candidates for the development of new antibiotics . Additionally, some derivatives exhibit antifungal properties, further broadening their therapeutic potential.
Anti-inflammatory and Analgesic Effects
The benzothiazole scaffold has been associated with anti-inflammatory and analgesic activities. Certain derivatives have demonstrated efficacy in reducing inflammation and pain in preclinical models, suggesting their potential use in treating inflammatory disorders .
Organic Synthesis
Building Block for Heterocycles
2-Amino-benzothiazole-6-carbonyl chloride hydrochloride serves as an important building block for synthesizing various heterocyclic compounds. Its reactive amino and carbonyl groups facilitate nucleophilic substitutions and condensation reactions, leading to the formation of complex molecular structures used in pharmaceuticals .
Synthesis of Novel Compounds
The compound is utilized in multicomponent reactions to generate diverse libraries of novel compounds with tailored biological activities. Recent advancements have focused on using 2-amino-benzothiazole in combinatorial chemistry to streamline the discovery of new drug candidates .
Pharmacological Research
Mechanistic Studies
Research has delved into the mechanisms through which 2-amino-benzothiazole derivatives exert their biological effects. For example, some studies have explored their interactions with neurotransmitter systems, highlighting their potential relevance in treating neurological disorders such as anxiety and depression .
Case Studies and Clinical Relevance
Several case studies have documented the synthesis and evaluation of specific 2-amino-benzothiazole derivatives. One notable example includes a derivative that showed significant anti-tubercular activity in vitro, indicating its potential for development into a therapeutic agent against tuberculosis .
Mechanism of Action
The mechanism of action of 2-Amino-benzothiazole-6-carbonyl chloride hydrochloride depends on its specific application:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
Fluorescent Probes: It can interact with specific biomolecules, leading to changes in fluorescence properties that allow for imaging and detection.
Pharmaceuticals: The compound can interact with various molecular targets, such as DNA, proteins, and receptors, to exert therapeutic effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural and Functional Group Comparisons
The table below summarizes key structural and functional differences between 2-Amino-benzothiazole-6-carbonyl chloride hydrochloride and analogous compounds:
Carbonyl Chloride vs. Carboxylic Acid and Ester Derivatives
- This compound: The carbonyl chloride group is highly reactive toward nucleophiles (e.g., amines, alcohols), enabling rapid formation of amides or esters under mild conditions. The hydrochloride salt enhances solubility in polar solvents like water or methanol, facilitating reactions in aqueous environments .
- 2-Aminobenzothiazole-6-carboxylic acid hydrochloride: The carboxylic acid requires activation (e.g., via thionyl chloride) to generate the carbonyl chloride intermediate.
- Ethyl 2-amino-benzothiazole-6-carboxylate: The ester group is less electrophilic, requiring harsh conditions (e.g., acidic/basic hydrolysis) for conversion to the carboxylic acid. It is often used as a stable intermediate in multi-step syntheses .
Substituent Effects on Reactivity
- The 6-chloro substituent in 6-Chloro-2-benzothiazolamine enables nucleophilic aromatic substitution (e.g., with amines or alkoxides), but the absence of a carbonyl group limits its utility in acylations compared to the target compound .
- The hydrochloride salt in both the target compound and its carboxylic acid derivative improves crystallinity and shelf stability, critical for industrial-scale applications .
Spectroscopic Differentiation
Key spectral differences arise from functional groups:
- IR Spectroscopy :
- ¹H NMR :
- Ethyl ester: Triplet (~1.3 ppm) and quartet (~4.3 ppm) for the ethyl group.
- Hydrochloride salts: Downfield shifts for NH and aromatic protons due to protonation .
Biological Activity
2-Amino-benzothiazole-6-carbonyl chloride hydrochloride is a compound derived from the benzothiazole family, known for its diverse biological activities. This article delves into its biological activity, mechanisms, and applications based on various research findings.
Chemical Structure and Properties
Chemical Composition:
- IUPAC Name: this compound
- CAS Number: 106181-99-1
The compound features a highly reactive carbonyl chloride group, which facilitates its role in various chemical reactions, making it a valuable intermediate in synthetic organic chemistry.
Target of Action
2-Amino-benzothiazole derivatives exhibit a range of biological activities, including:
- Antimicrobial Activity: Effective against various bacteria and fungi.
- Anticancer Properties: Inhibitory effects on cancer cell lines.
- Anti-inflammatory Effects: Potential as COX-2 inhibitors.
Mode of Action
The compound acts by:
- Serving as a reactant or intermediate in synthesizing various fused heterocycles.
- Interacting with biological targets such as enzymes and receptors, influencing biochemical pathways.
Biochemical Pathways
Research indicates that derivatives of 2-amino-benzothiazole can modulate multiple biochemical pathways, contributing to their pharmacological effects. For example, they have been shown to inhibit DNA gyrase in bacterial pathogens, which is crucial for bacterial DNA replication and transcription .
Antimicrobial Activity
A significant aspect of the biological activity of 2-amino-benzothiazole derivatives is their antimicrobial properties. Studies have demonstrated:
- Broad-spectrum antibacterial activity against ESKAPE pathogens with low nanomolar inhibition concentrations (IC50 < 10 nM) for some derivatives .
- Moderate antifungal activity against various fungal species .
Anticancer Activity
Research has highlighted the potential of these compounds in cancer therapy:
- Compounds derived from 2-amino-benzothiazole have shown cytotoxic effects against several cancer cell lines, including colon (HCT-116), breast (MCF-7), and liver cancer cells .
Anti-inflammatory and Analgesic Effects
Some studies have reported that these compounds possess anti-inflammatory properties, acting as COX-2 inhibitors, which may provide relief in inflammatory conditions .
Table 1: Summary of Biological Activities
Notable Research Findings
- DNA Gyrase Inhibition: A study identified a series of 2-amino-benzothiazole derivatives that inhibited DNA gyrase with IC50 values under 10 nM, showcasing potential for treating resistant bacterial infections .
- Synthesis Challenges: The synthesis of these compounds often faces challenges such as low yields and the formation of impurities; however, novel synthetic routes have been developed to enhance efficiency .
- Pharmacological Profile: Some derivatives exhibit dual pharmacological profiles, acting as both agonists and antagonists at different receptor sites, indicating their potential in treating psychiatric disorders .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Amino-benzothiazole-6-carbonyl chloride hydrochloride, and how can reaction yields be optimized?
- Methodology :
- Stepwise synthesis : Begin with the benzothiazole core via cyclization of 2-aminothiophenol derivatives with carbonyl precursors. For acyl chloride formation, use phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) under anhydrous conditions .
- Yield optimization : Control reaction temperature (0–5°C for acyl chloride formation) and use catalysts like anhydrous AlCl₃ for Friedel-Crafts acylation steps. Monitor intermediates via TLC or HPLC to isolate pure products .
- Safety : Employ inert atmospheres (N₂/Ar) to minimize hydrolysis and byproduct formation .
Q. How should researchers safely handle and store this compound in laboratory settings?
- Protocol :
- Handling : Use impervious gloves (nitrile or neoprene), sealed goggles, and fume hoods to prevent inhalation/contact. In case of skin exposure, wash immediately with soap and water for 15 minutes .
- Storage : Keep in airtight containers under dry, inert gas (e.g., argon) at 2–8°C to prevent hydrolysis. Avoid long-term storage due to degradation risks .
- Spill management : Neutralize with sodium bicarbonate or sand, and dispose via hazardous waste protocols .
Q. What analytical techniques are critical for characterizing this compound and its intermediates?
- Analytical workflow :
- Purity assessment : Use HPLC with UV detection (λ = 254 nm) and C18 columns.
- Structural confirmation : Employ NMR (¹H/¹³C) for amine and carbonyl signals (e.g., ¹H NMR: δ 8.2–8.5 ppm for benzothiazole protons; δ 170–175 ppm in ¹³C NMR for carbonyl). FT-IR can confirm C=O (1700–1750 cm⁻¹) and NH₂ (3300–3500 cm⁻¹) groups .
- Mass spectrometry : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]⁺ expected at m/z ~257.6) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for benzothiazole derivatives?
- Case study :
- Data normalization : Compare MIC (minimum inhibitory concentration) values against standardized strains (e.g., S. aureus ATCC 25923) to account for variability in antimicrobial assays .
- Structure-activity relationship (SAR) : Modify substituents (e.g., Cl at position 6 vs. F at position 7) to assess impact on bioactivity. Computational modeling (e.g., DFT) can predict electron-withdrawing effects on reactivity .
Q. What strategies improve the metabolic stability of this compound in pharmacokinetic studies?
- Approaches :
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to delay hepatic clearance.
- In vitro assays : Use microsomal stability tests (human/rat liver microsomes) with LC-MS quantification. Adjust pH to mimic physiological conditions (pH 7.4) and measure half-life (t½) .
- CYP450 inhibition : Screen for interactions using cytochrome P450 isoforms (e.g., CYP3A4) to identify metabolic pathways .
Q. How can conflicting data on hydrolysis kinetics of the acyl chloride group be addressed?
- Experimental design :
- Kinetic studies : Perform pH-dependent hydrolysis experiments (pH 2–10) with UV-Vis monitoring (λ = 280 nm for benzothiazole absorbance). Use pseudo-first-order kinetics to calculate rate constants .
- Solvent effects : Compare hydrolysis rates in polar aprotic (e.g., DMF) vs. aqueous solvents. Stabilize intermediates with crown ethers or ionic liquids .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
